Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H8NNaO5S. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of anthraquinone derivatives. One common method includes the nitration of dimethylaniline followed by sulfonation in a nitration mixture . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial production methods may vary, but they generally involve large-scale sulfonation processes using sulfuric acid and other reagents to achieve high yields of the compound .
Chemical Reactions Analysis
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common reagents used in these reactions include sulfuric acid for sulfonation, chromium (VI) for oxidation, and various reducing agents for reduction reactions . The major products formed from these reactions are typically other anthraquinone derivatives with modified functional groups.
Scientific Research Applications
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its properties as an intermediate in drug synthesis.
Industry: It is employed in the production of dyes and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets through its sulfonate and amino groups. These functional groups allow it to participate in various chemical reactions, including binding to specific enzymes or receptors in biological systems. The pathways involved often depend on the specific application, whether it is in dye synthesis or biological staining .
Comparison with Similar Compounds
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared to other anthraquinone derivatives, such as:
Disodium 1-amino-4-[3-(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Known as C.I.
Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound has additional benzoylamino and trimethylphenyl groups, which modify its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which make it particularly useful for certain industrial and research applications.
Properties
CAS No. |
30845-79-5 |
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Molecular Formula |
C14H8NNaO5S |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
sodium;5-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)8-5-4-7(21(18,19)20)6-10(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
HLQFHTSTLFRMFL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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